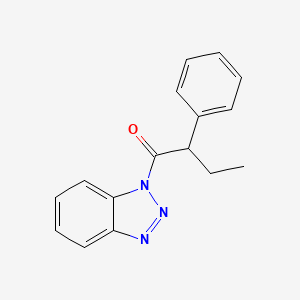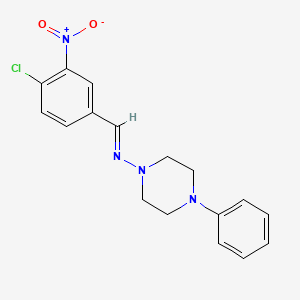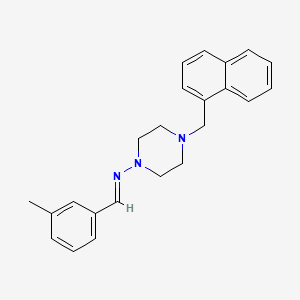![molecular formula C19H21N3O3 B3910833 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3910833.png)
4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid
説明
4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid, also known as MPPI, is a chemical compound that has been studied for its potential therapeutic applications. MPPI is a benzamidine derivative that has been shown to have binding affinity for several biological targets, including serotonin receptors and histamine receptors. In
作用機序
The exact mechanism of action of 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid is not fully understood, but it is thought to interact with several biological targets in the brain and body. This compound has been shown to have binding affinity for serotonin receptors, which are involved in the regulation of mood and anxiety. This compound has also been shown to have binding affinity for histamine receptors, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to increase the levels of several neurotransmitters, including serotonin and dopamine, in the brain. This compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. These effects suggest that this compound may have potential therapeutic applications in the treatment of mood and anxiety disorders.
実験室実験の利点と制限
The synthesis of 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid has been optimized for high yield and purity, making it a useful compound for laboratory experiments. This compound has also been shown to have binding affinity for several biological targets, making it a useful tool for investigating the role of these targets in various biological processes. However, the exact mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects on the brain and body.
将来の方向性
There are several future directions for research on 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid. One area of interest is the potential use of this compound as a treatment for mood and anxiety disorders. Further studies are needed to investigate the safety and efficacy of this compound in humans. Another area of interest is the role of this compound in the regulation of sleep and wakefulness. This compound has been shown to have binding affinity for histamine receptors, which are involved in the regulation of sleep. Further studies are needed to investigate the potential use of this compound as a treatment for sleep disorders. Finally, more research is needed to fully elucidate the mechanism of action of this compound and its effects on the brain and body.
科学的研究の応用
4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have binding affinity for several biological targets, including serotonin receptors and histamine receptors. This has led to investigations into the potential use of this compound as a treatment for conditions such as depression, anxiety, and insomnia.
特性
IUPAC Name |
4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(9-7-15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGEDHFOANAAR-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3910775.png)


![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910791.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3910800.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chlorophenoxy)-2-propanol dihydrochloride](/img/structure/B3910817.png)
![5-(4-chlorophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3910827.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910830.png)
![15-(4-carboxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B3910838.png)
